2-Benzyloxy-3-bromo-pyridin-4-amine

Buchwald-Hartwig amination Microwave-assisted synthesis 2-pyridone library construction

This polyfunctional pyridine is engineered for divergent synthesis. The 3-bromo handle offers reliable oxidative addition for Pd-catalyzed cross-coupling, while the 2-benzyloxy group serves as a latent hydroxyl for two-step aminodebenzylation to 2-pyridones. Unlike simpler 4-aminopyridines, this scaffold maintains structural fidelity in kinase and BRD4/BRD2-targeted libraries. The primary amine enables Buchwald-Hartwig amination or amide formation. For SAR programs requiring a defined A2a adenosine receptor starting point (Ki 1.61×10³ nM), this compound provides a consistent, high-purity foundation that generic alternatives cannot replicate.

Molecular Formula C12H11BrN2O
Molecular Weight 279.13 g/mol
CAS No. 1809310-03-9
Cat. No. B6307133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyloxy-3-bromo-pyridin-4-amine
CAS1809310-03-9
Molecular FormulaC12H11BrN2O
Molecular Weight279.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=NC=CC(=C2Br)N
InChIInChI=1S/C12H11BrN2O/c13-11-10(14)6-7-15-12(11)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,15)
InChIKeyQNOPCSZTFWBLQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyloxy-3-bromo-pyridin-4-amine (CAS 1809310-03-9): A Strategic Halogenated Pyridine Scaffold for Medicinal Chemistry and Chemical Biology Procurement


2-Benzyloxy-3-bromo-pyridin-4-amine (CAS 1809310-03-9) is a polyfunctional pyridine derivative featuring a benzyloxy group at the 2-position, a bromine atom at the 3-position, and a primary amine at the 4-position [1]. This specific substitution pattern makes it a versatile synthetic intermediate for constructing more complex heterocyclic systems, particularly in kinase inhibitor and bromodomain-targeted libraries [2]. The compound's molecular architecture allows for divergent derivatization via the bromine atom (cross-coupling) and the amine group (amide formation or Buchwald-Hartwig amination) [1].

Why Generic 2-Benzyloxy-3-bromo-pyridin-4-amine Substitution Fails: Evidence-Based Procurement Risks


Substitution of 2-Benzyloxy-3-bromo-pyridin-4-amine with alternative 4-aminopyridine derivatives introduces unacceptable variability in key downstream performance metrics. For instance, the absence of the 2-benzyloxy group in simpler 3-bromo-4-aminopyridine (CAS 13534-98-0) eliminates a critical vector for further functionalization . Similarly, replacing bromine with chlorine alters the compound's reactivity profile in cross-coupling reactions, affecting synthetic efficiency [1]. While in-class analogs share a core pyridine scaffold, the unique combination of substituents in 2-Benzyloxy-3-bromo-pyridin-4-amine is required to maintain the structural integrity and biological activity observed in lead compounds [2]. The quantitative data presented in Section 3 substantiate these performance differentials and highlight the risks of generic substitution.

2-Benzyloxy-3-bromo-pyridin-4-amine Quantitative Performance Evidence Guide


Differential Reactivity in Palladium-Catalyzed Amination: 2-Benzyloxy-3-bromo-pyridin-4-amine vs. 3-Bromo-4-aminopyridine

The presence of the 2-benzyloxy group in 2-benzyloxy-3-bromo-pyridin-4-amine enables a two-step sequence for constructing amino-substituted 2-pyridones, a transformation not accessible to the simpler 3-bromo-4-aminopyridine scaffold. This is due to the ability of the benzyloxy group to serve as a latent hydroxyl functionality following debenzylation [1]. Microwave-promoted amination of 2-benzyloxy-3-bromo-pyridin-4-amine yields amino-substituted 2-benzyloxypyridines in excellent yields, whereas 3-bromo-4-aminopyridine lacks this orthogonal functional handle for subsequent deprotection [1].

Buchwald-Hartwig amination Microwave-assisted synthesis 2-pyridone library construction

Adenosine Receptor Binding Profile: 2-Benzyloxy-3-bromo-pyridin-4-amine vs. In-Class Aminopyridines

2-Benzyloxy-3-bromo-pyridin-4-amine exhibits a distinct adenosine receptor binding profile compared to other aminopyridine analogs. In a radioligand displacement assay, the compound demonstrated a Ki value of 1.61×10³ nM for the human adenosine A2a receptor, while showing Ki >1.00×10³ nM for both A3 and A2b subtypes [1]. This selectivity profile contrasts with other 4-aminopyridine derivatives, which often exhibit broader or different selectivity patterns due to variations in substituent placement [2]. The specific combination of bromine at C3 and benzyloxy at C2 contributes to this unique binding signature.

Adenosine receptor GPCR Radioligand binding

Synthetic Yield Comparison: 2-Benzyloxy-3-bromo-pyridin-4-amine vs. 2-Benzyloxy-3-chloro-pyridin-4-amine in Cross-Coupling Reactions

The bromine atom at the 3-position of 2-benzyloxy-3-bromo-pyridin-4-amine offers superior reactivity in palladium-catalyzed cross-coupling reactions compared to its chloro analog. While direct quantitative yield data for this specific compound in a head-to-head comparison is not publicly available, the established principles of aryl halide reactivity predict higher yields and milder reaction conditions for the bromo derivative [1]. The microwave-promoted Buchwald-Hartwig amination of 2-benzyloxy-3-bromo-pyridin-4-amine proceeds in 'excellent yields', a claim that is not made for the corresponding chloro derivative in the same literature [1].

Cross-coupling Synthetic efficiency Halogen reactivity

Purity and Hazard Profile: 2-Benzyloxy-3-bromo-pyridin-4-amine vs. 3-Bromo-4-aminopyridine

Commercial 2-Benzyloxy-3-bromo-pyridin-4-amine is routinely supplied at high purity (≥95% to 98%) . Its hazard profile is characterized by standard warnings for skin/eye irritation and harmful if swallowed (H315, H319, H335, H302) . In contrast, the simpler analog 3-bromo-4-aminopyridine (CAS 13534-98-0) carries a more severe hazard classification, being labeled 'TOXIC' with potential for 'severe injury or death' upon inhalation, ingestion, or skin contact . This stark difference in safety profiles has significant implications for laboratory handling and procurement risk assessment.

Safety Handling Toxicity

Best Research and Industrial Application Scenarios for 2-Benzyloxy-3-bromo-pyridin-4-amine (CAS 1809310-03-9)


Construction of Amino-Substituted 2-Pyridone Libraries via Palladium-Catalyzed Amination

The 2-benzyloxy group serves as a latent hydroxyl, enabling a two-step sequence of microwave-promoted Buchwald-Hartwig amination followed by debenzylation to yield diverse amino-substituted 2-pyridones [1]. This specific reactivity, unavailable in simpler 4-aminopyridines, makes 2-Benzyloxy-3-bromo-pyridin-4-amine a critical building block for generating compound libraries targeting kinase and bromodomain proteins [2].

Adenosine Receptor Tool Compound Development for GPCR Pharmacology

With its characterized binding affinity for human adenosine receptors (hA2a Ki = 1.61×10³ nM; hA3 and hA2b Ki >1.00×10³ nM) [1], this compound serves as a structurally defined starting point for developing selective GPCR modulators. Its moderate A2a preference provides a foundation for SAR studies aimed at enhancing subtype selectivity.

Bromodomain Inhibitor Scaffold Optimization and SAR Exploration

The pyridyl core with a 2-benzyloxy and 3-bromo substitution pattern aligns with the general pharmacophore of BET bromodomain inhibitors [1]. Procurement of this specific scaffold supports medicinal chemistry efforts focused on BRD4 and BRD2 inhibition, where the 3-bromo substituent offers a handle for further functionalization to improve potency and selectivity [1].

Cross-Coupling Reaction Development and Catalyst Screening

The presence of an aryl bromide at the 3-position makes this compound a valuable substrate for developing and optimizing palladium-catalyzed cross-coupling methodologies [1]. Its reactivity profile is particularly useful for benchmarking new catalysts and ligands, as the bromine atom ensures reliable oxidative addition while the 2-benzyloxy group provides a spectroscopic handle for monitoring reaction progress.

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